molecular formula C8H6ClF3O3S B1461302 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 775288-85-2

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1461302
CAS RN: 775288-85-2
M. Wt: 274.65 g/mol
InChI Key: XOLLWGQBRDQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 775288-85-2 . It has a molecular weight of 274.65 . The IUPAC name for this compound is this compound .

Mechanism of Action

Advantages and Limitations for Lab Experiments

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high reactivity, which makes it a useful reagent for organic synthesis. It is also relatively easy to handle and is not particularly volatile. However, it is also toxic and corrosive, and should be handled with appropriate protective equipment. It is also relatively expensive, which can limit its use in some laboratory experiments.

Future Directions

The future directions for the use of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of metal-organic frameworks and other nanomaterials. It could also be used in the development of new synthetic methods for organic synthesis. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research. It is used in organic synthesis as a protecting group for amino acids, peptides, and other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of various heterocyclic compounds such as thiophenes and pyridines. This compound(trifluoromethyl)benzenesulfonyl chloride has also been used in the synthesis of metal-organic frameworks and other nanomaterials.

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLLWGQBRDQKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 5
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 6
4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.